6-(2-Fluoro-5-methoxyphenyl)picolinic acid
Overview
Description
6-(2-Fluoro-5-methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol It is a derivative of picolinic acid, where the picolinic acid structure is modified by the addition of a 2-fluoro-5-methoxyphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and boron reagents under mild conditions, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoro-5-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-(2-Fluoro-5-methoxyphenyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 6-(2-Fluoro-5-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of picolinic acid, such as:
- 5-Fluoro-2-picolinic acid
- 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid
- Halauxifen-methyl
- Florpyrauxifen-benzyl
Uniqueness
6-(2-Fluoro-5-methoxyphenyl)picolinic acid is unique due to the presence of the 2-fluoro-5-methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(2-fluoro-5-methoxyphenyl)pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-8-5-6-10(14)9(7-8)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXTMOAOSRRJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=NC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.